molecular formula C31H39N5O7 B10752527 Cyclophilin inhibitor 1

Cyclophilin inhibitor 1

Numéro de catalogue B10752527
Poids moléculaire: 593.7 g/mol
Clé InChI: IVDFPOWAIHEKAG-GOZMEEBJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclophilin inhibitor 1 is a potent and orally bioavailable inhibitor of cyclophilin A, a protein that exhibits peptidyl-prolyl cis-trans isomerase activity. Cyclophilin A is involved in various biological processes, including protein folding, immune response regulation, and inflammation. This compound has shown significant potential in treating diseases such as hepatitis C virus (HCV) infection and other inflammatory conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cyclophilin inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclophilin inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to achieve desired properties.

    Substitution: Introduction of different substituents to modify the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity.

Applications De Recherche Scientifique

Cyclophilin inhibitor 1 has a wide range of scientific research applications, including:

Mécanisme D'action

Cyclophilin inhibitor 1 exerts its effects by binding to cyclophilin A, thereby inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition disrupts the interaction between cyclophilin A and its target proteins, leading to altered protein folding and function. In the context of HCV infection, this compound prevents the formation of double membrane vesicles essential for viral replication .

Comparaison Avec Des Composés Similaires

Cyclophilin inhibitor 1 is unique compared to other cyclophilin inhibitors due to its high potency and oral bioavailability. Similar compounds include:

This compound stands out due to its specific targeting of cyclophilin A and its potential therapeutic applications in treating HCV and other diseases.

Propriétés

Formule moléculaire

C31H39N5O7

Poids moléculaire

593.7 g/mol

Nom IUPAC

(2'R,5'S,11'S,14'S,18'E)-2',11'-dimethyl-14'-propan-2-ylspiro[1,3-dioxane-5,17'-15-oxa-3,9,12,26,29-pentazatetracyclo[18.5.3.15,9.023,27]nonacosa-1(26),18,20(28),21,23(27),24-hexaene]-4',10',13',16'-tetrone

InChI

InChI=1S/C31H39N5O7/c1-18(2)26-28(38)33-20(4)29(39)36-13-5-6-24(35-36)27(37)32-19(3)23-10-9-22-8-7-21(14-25(22)34-23)11-12-31(30(40)43-26)15-41-17-42-16-31/h7-12,14,18-20,24,26,35H,5-6,13,15-17H2,1-4H3,(H,32,37)(H,33,38)/b12-11+/t19-,20+,24+,26+/m1/s1

Clé InChI

IVDFPOWAIHEKAG-GOZMEEBJSA-N

SMILES isomérique

C[C@@H]1C2=NC3=C(C=CC(=C3)/C=C/C4(COCOC4)C(=O)O[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)N1)C)C(C)C)C=C2

SMILES canonique

CC1C2=NC3=C(C=CC(=C3)C=CC4(COCOC4)C(=O)OC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)N1)C)C(C)C)C=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.